2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole
Description
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole is a synthetic compound that combines an imidazole ring with a sulfonyl group and an isoindole moiety
Properties
IUPAC Name |
2-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11(2)16-9-14(15-10-16)20(18,19)17-7-12-5-3-4-6-13(12)8-17/h3-6,9-11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFFIFHEZCJMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole typically involves multiple steps:
Formation of the Imidazole Ring
Reaction: : Condensation of glyoxal with ammonium acetate or similar nitrogen sources.
Conditions: : Mild heating (50-80°C) under nitrogen atmosphere.
Sulfonylation of Imidazole
Reaction: : Reaction of the imidazole derivative with sulfonyl chloride.
Conditions: : Base (such as triethylamine) in an anhydrous solvent (like dichloromethane) at low temperatures.
Coupling with Isoindole Moiety
Reaction: : Utilizing palladium-catalyzed coupling reactions (Suzuki or Heck reactions).
Conditions: : Mild heating, in the presence of suitable catalysts and ligands.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up with optimizations to improve yield and efficiency. Continuous flow reactors and automated systems are employed to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: : Potassium permanganate, hydrogen peroxide.
Conditions: : Mild to moderate temperatures.
Products: : Formation of corresponding sulfoxides or sulfones.
Reduction
Reagents: : Sodium borohydride, lithium aluminium hydride.
Conditions: : Controlled temperatures in dry solvents.
Products: : Reduction of sulfonyl groups to sulfoxides.
Substitution
Reagents: : Halides or other nucleophiles.
Conditions: : Mild heating, often in polar aprotic solvents.
Products: : Substituted imidazole derivatives.
Major Products
The major products depend on the specific reaction but typically include various oxidized, reduced, or substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Used as an intermediate for synthesizing complex molecules.
Biology
Biochemical Probes: : Utilized in the study of enzyme mechanisms and pathways.
Molecular Biology: : Serves as a scaffold in drug design and development.
Medicine
Diagnostics: : Used in creating diagnostic tools and markers.
Industry
Materials Science: : Incorporated into the design of advanced materials.
Agrochemicals: : Applied in the formulation of pest control agents.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application. For instance, in pharmaceuticals, it may act by:
Inhibiting Enzymes: : Binding to the active sites of enzymes, blocking their activity.
Modulating Receptors: : Interacting with cellular receptors, influencing signal transduction pathways.
Pathways: : Involves pathways like the sulfonylurea receptor pathway in diabetes or various signal transduction pathways in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyridine: : Similar imidazole-sulfonyl structure with a pyridine moiety.
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}benzene: : Benzene ring instead of isoindole.
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}thiophene: : Thiophene ring for heterocyclic variation.
Uniqueness
The isoindole moiety grants unique electronic and steric properties, distinguishing it from other similar compounds. This uniqueness can translate to different reactivity and specific applications, particularly in fields requiring precise molecular interactions.
This compound’s unique combination of structural features offers a versatile platform for various scientific and industrial applications, making it a valuable focus for ongoing research and development.
Biological Activity
The compound 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole is a complex organic molecule that has attracted significant attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structure comprising an imidazole ring and an isoindole moiety, which are known for their diverse biological properties. The sulfonyl group enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression, leading to therapeutic effects.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory mediators positions it as a potential anti-inflammatory agent.
- Anticancer Properties : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results, indicating its potential as an anticancer drug.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial effects against various bacterial strains. Results demonstrated significant inhibition of growth at certain concentrations, suggesting its utility in developing new antimicrobial agents.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. This effect was linked to the activation of caspase pathways, highlighting its potential in cancer therapy.
- Inflammatory Response Modulation : Research showed that treatment with this compound reduced levels of inflammatory cytokines in vitro, supporting its role as an anti-inflammatory agent.
Data Table
The following table summarizes key findings related to the biological activity of 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole:
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | Zone of Inhibition | Significant growth inhibition |
| Cytotoxicity | MTT Assay | Induces apoptosis in cancer cells |
| Anti-inflammatory | Cytokine Release Assay | Reduces pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
